molecular formula C17H20N2O6S B6520833 N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-hydroxyethyl)ethanediamide CAS No. 896322-47-7

N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-hydroxyethyl)ethanediamide

Cat. No.: B6520833
CAS No.: 896322-47-7
M. Wt: 380.4 g/mol
InChI Key: BGLGOGNUUGGKKW-UHFFFAOYSA-N
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Description

N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a synthetic organic compound featuring a central ethanediamide (oxalamide) backbone. Its structure includes:

  • A 4-methylbenzenesulfonyl (tosyl) group: Enhances electrophilicity and serves as a common protecting/activating group in organic synthesis.
  • A 2-hydroxyethyl substituent: Improves hydrophilicity and hydrogen-bonding capacity.

Its synthesis likely involves multi-step reactions, such as sulfonylation of amines or nucleophilic substitution, as seen in analogous compounds .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-12-4-6-13(7-5-12)26(23,24)15(14-3-2-10-25-14)11-19-17(22)16(21)18-8-9-20/h2-7,10,15,20H,8-9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLGOGNUUGGKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCO)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide 4-Cl-benzenesulfonyl, 2-methoxybenzyl Chloro vs. methyl in sulfonyl; methoxybenzyl vs. hydroxyethyl
N-phenyl-2-furohydroxamic acid Hydroxamic acid, phenyl Hydroxamic acid replaces ethanediamide; no sulfonyl
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide, nitro, methylsulfonyl Acetamide backbone; nitro group; simpler sulfonyl
Ranitidine-related compounds (e.g., USP 31 compounds in ) Furan, sulfonamide, nitro groups Nitroethenediamine backbone; varied sulfonamide substituents

Key Observations:

Sulfonyl Group Variations : The target compound’s 4-methylbenzenesulfonyl group differs from the 4-chloro analogue in , which may alter electronic properties and reactivity (e.g., chloro groups increase electrophilicity) .

Key Observations:

  • Sulfonylation : The target compound’s synthesis may parallel ’s azide substitution, where tosyl groups are displaced under nucleophilic conditions .

Table 3: Property Comparisons

Property Target Compound N-phenyl-2-furohydroxamic acid () N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
Hydrophilicity Moderate (hydroxyethyl group) Low (hydroxamic acid, phenyl) Low (nitro, chloro groups)
Reactivity Electrophilic sulfonyl; nucleophilic ethanediamide Chelating hydroxamic acid Nitro group redox activity
Biological Potential Unreported; sulfonamides often target enzymes Antioxidant (DPPH assay in ) Heterocyclic precursor ()

Key Observations:

  • Enzyme Inhibition : Sulfonamide-containing compounds (e.g., ranitidine analogues in ) often target enzymes like carbonic anhydrase, suggesting a plausible pathway for the target compound .

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